An In-depth Technical Guide to the Molecular Structure of 1-methyl-3-nitro-1H-1,2,4-triazole
An In-depth Technical Guide to the Molecular Structure of 1-methyl-3-nitro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-methyl-3-nitro-1H-1,2,4-triazole. This compound, identified by CAS number 26621-45-4, is a derivative of the versatile 1,2,4-triazole heterocyclic system. The introduction of a methyl group at the N1 position and a nitro group at the C3 position significantly influences its chemical reactivity, thermal stability, and potential applications, particularly in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectroscopic characteristics, and physical properties, presented in a structured format to facilitate research and development activities.
Molecular Structure and Identification
1-methyl-3-nitro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. The key structural features include a methyl group substituted on one of the ring nitrogen atoms and a nitro group attached to a ring carbon atom.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-methyl-3-nitro-1H-1,2,4-triazole |
| CAS Number | 26621-45-4[1] |
| Molecular Formula | C₃H₄N₄O₂[1] |
| Molecular Weight | 128.09 g/mol [1] |
| SMILES | Cn1cnc(n1)--INVALID-LINK--=O[1] |
| InChIKey | DOEWLMFVRWMCGM-UHFFFAOYSA-N[1] |
Synthesis
The primary synthetic route to 1-methyl-3-nitro-1H-1,2,4-triazole involves the methylation of its precursor, 3-nitro-1H-1,2,4-triazole.
Synthesis of 3-nitro-1H-1,2,4-triazole (Precursor)
A common method for the synthesis of 3-nitro-1H-1,2,4-triazole involves the diazotization of 3-amino-1,2,4-triazole followed by nitration.
Methylation of 3-nitro-1H-1,2,4-triazole
While a specific detailed protocol for the methylation of 3-nitro-1H-1,2,4-triazole to yield the 1-methyl isomer is not extensively documented in readily available literature, a general approach can be inferred from standard methylation procedures for N-heterocycles.
Experimental Protocol: General Methylation Procedure
-
Reactants: 3-nitro-1H-1,2,4-triazole, a methylating agent (e.g., dimethyl sulfate, methyl iodide), and a suitable base (e.g., potassium carbonate, sodium hydride).
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-nitro-1H-1,2,4-triazole in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir to form the triazolate anion.
-
Slowly add the methylating agent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction, typically by adding water.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-methyl-3-nitro-1H-1,2,4-triazole.
-
Note: The regioselectivity of the methylation (i.e., methylation at N1, N2, or N4) can be influenced by the choice of reactants, base, and reaction conditions.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1-methyl-3-nitro-1H-1,2,4-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Table 2: NMR Spectroscopic Data (Predicted and from related structures)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~4.0 | Singlet | N-CH₃ |
| ~8.5 | Singlet | C5-H | |
| ¹³C NMR | ~35 | - | N-CH₃ |
| ~150 | - | C5 | |
| ~160 | - | C3 |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (aliphatic) |
| ~1560-1520 | Strong | Asymmetric NO₂ stretch |
| ~1350-1310 | Strong | Symmetric NO₂ stretch |
| ~1500-1400 | Medium | C=N and N=N stretching in the triazole ring |
Physicochemical Properties
The physical and chemical properties of 1-methyl-3-nitro-1H-1,2,4-triazole are essential for its handling, storage, and application.
Table 4: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | Data not readily available | - |
| Density | Data not readily available | - |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents | - |
Thermal Properties and Decomposition
The presence of the nitro group suggests that 1-methyl-3-nitro-1H-1,2,4-triazole may have energetic properties and a defined thermal decomposition profile. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be instrumental in determining its thermal stability and decomposition temperature. Studies on related nitro-triazole compounds indicate that decomposition often involves the loss of the nitro group and subsequent fragmentation of the triazole ring.
Crystallography
Detailed crystallographic data for 1-methyl-3-nitro-1H-1,2,4-triazole is not currently available in public databases. However, the crystal structure of its precursor, 3-nitro-1H-1,2,4-triazole, has been determined. It crystallizes in the monoclinic space group P2₁/c.[2] X-ray diffraction analysis of 1-methyl-3-nitro-1H-1,2,4-triazole would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Logical Relationships and Workflows
Synthetic Pathway
The synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole follows a logical progression from a readily available starting material.
